molecular formula C21H17N3O4 B11050479 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No. B11050479
M. Wt: 375.4 g/mol
InChI Key: PDIQZSIOPAXTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR). This reaction includes aldehydes or isatin, malononitrile, and β-ketoesters, along with diverse enolizable C-H-activated acidic compounds and phenols. The reaction can be carried out in the presence or absence of a catalyst . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.

Chemical Reactions Analysis

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:

properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C21H17N3O4/c1-26-11-7-8-13(16(9-11)27-2)17-14(10-22)20(23)28-19-12-5-3-4-6-15(12)24-21(25)18(17)19/h3-9,17H,23H2,1-2H3,(H,24,25)

InChI Key

PDIQZSIOPAXTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.